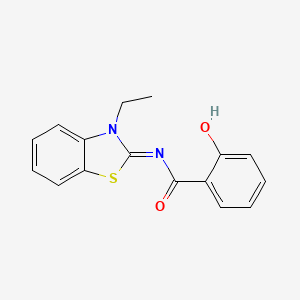
N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazole ring fused with a benzamide moiety, which contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide typically involves the reaction of 3-ethylbenzothiazole with 2-hydroxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.
科学研究应用
N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
相似化合物的比较
N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide can be compared with other similar compounds, such as:
N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide: This compound has a similar benzothiazole structure but with different substituents, leading to variations in its chemical properties and reactivity.
N-(3-Ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)pentanamide:
The uniqueness of this compound lies in its specific structure and the presence of both benzothiazole and benzamide moieties, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
39083-99-3 |
|---|---|
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-2-18-12-8-4-6-10-14(12)21-16(18)17-15(20)11-7-3-5-9-13(11)19/h3-10,19H,2H2,1H3 |
InChI 键 |
VLQWLSJANMNBNH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



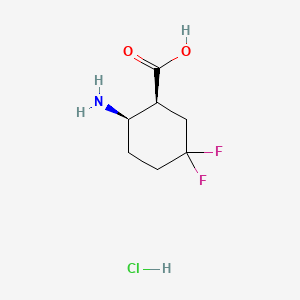
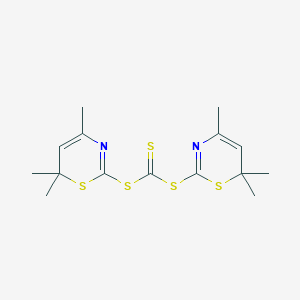
![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)
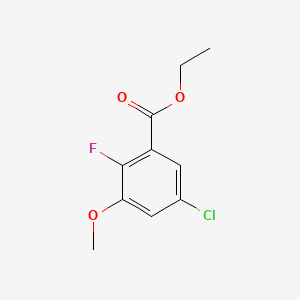
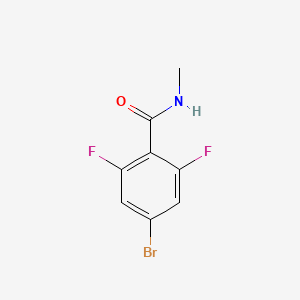
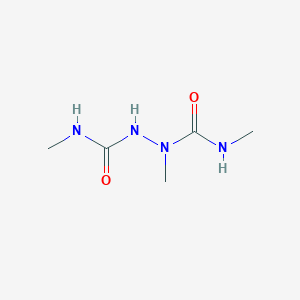
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)

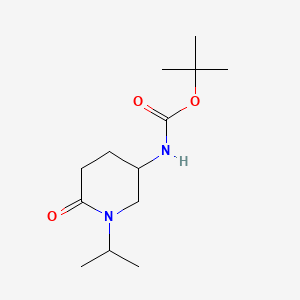

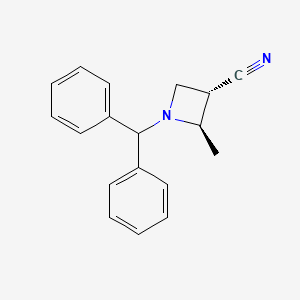
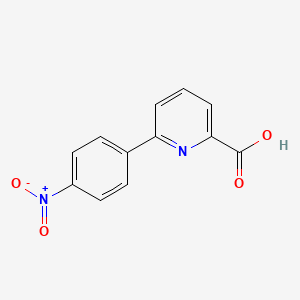
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
